3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide involves several steps. One common synthetic route starts with the cyclization of N-cyclohexyl derivative with cyanoacetamide. The resulting o-aminonicotinonitrile is then subjected to acylation or thioacylation, followed by intramolecular heterocyclization to afford the desired pyrimidine derivative . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and overall molecular architecture. The uniqueness of 3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-3-15-9-11-16(12-10-15)24-20(26)18-14(2)28-21-19(18)22(27)25(13-23-21)17-7-5-4-6-8-17/h9-13,17H,3-8H2,1-2H3,(H,24,26) |
InChI Key |
WQPAWIWTMXYBJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C(=O)N(C=N3)C4CCCCC4)C |
Origin of Product |
United States |
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